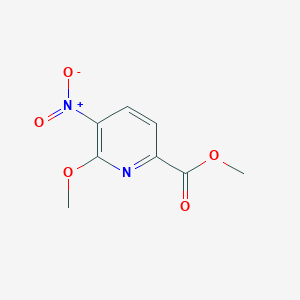
Methyl 6-methoxy-5-nitropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methoxy-5-nitropyridine-2-carboxylate is a chemical compound with the molecular formula C8H8N2O5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the 6th position, a nitro group at the 5th position, and a carboxylate ester group at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-5-nitropyridine-2-carboxylate typically involves the nitration of methyl 6-methoxy-2-pyridinecarboxylate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: Methyl 6-methoxy-2-pyridinecarboxylate
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is cooled to 0-5°C and the nitrating mixture is added slowly to avoid excessive heat generation. The reaction is then allowed to proceed at room temperature for several hours.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products
Reduction: Methyl 6-methoxy-5-aminopyridine-2-carboxylate
Substitution: Various substituted pyridine derivatives
Hydrolysis: 6-Methoxy-5-nitropyridine-2-carboxylic acid
Scientific Research Applications
Methyl 6-methoxy-5-nitropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-methoxy-5-nitropyridine-2-carboxylate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes or interfere with metabolic pathways, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Methyl 6-methoxy-5-nitropyridine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-methyl-5-nitropyridine-2-carboxylate: Similar structure but with a methyl group instead of a methoxy group at the 6th position.
Methyl 4-methyl-5-nitropyridine-2-carboxylate: Similar structure but with a methyl group at the 4th position.
2-Methoxy-5-nitropyridine: Lacks the carboxylate ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O5 |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
methyl 6-methoxy-5-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-14-7-6(10(12)13)4-3-5(9-7)8(11)15-2/h3-4H,1-2H3 |
InChI Key |
ZBADPQXQJHPZLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















